2-(4-Methoxyphenyl)thiazole-5-carbaldehyde

Medicinal Chemistry ADME Prediction Thiazole Derivatives

Researchers designing kinase-targeted libraries or α-amylase inhibitors require structurally defined thiazole scaffolds with a reactive aldehyde handle and predictable reactivity. 2-(4-Methoxyphenyl)thiazole-5-carbaldehyde (CAS 914348-82-6) addresses this need: • Reactive 5-carbaldehyde moiety enables hydrazone condensation-the key linkage in α-amylase inhibitory 2-[(arylidene)methylidene]hydrazinyl-thiazoles • 4-Methoxyphenyl substituent modulates lipophilicity (XLogP3 2.4) and electronic distribution for fine-tuning kinase probe selectivity • ≥98% purity with full QC documentation; stored under inert atmosphere at 2-8°C to preserve aldehyde integrity Supplied for R&D use with global shipping and batch-specific analytical data.

Molecular Formula C11H9NO2S
Molecular Weight 219.26 g/mol
CAS No. 914348-82-6
Cat. No. B1486671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)thiazole-5-carbaldehyde
CAS914348-82-6
Molecular FormulaC11H9NO2S
Molecular Weight219.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC=C(S2)C=O
InChIInChI=1S/C11H9NO2S/c1-14-9-4-2-8(3-5-9)11-12-6-10(7-13)15-11/h2-7H,1H3
InChIKeyDFJPGTVCVKDDEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxyphenyl)thiazole-5-carbaldehyde Overview


2-(4-Methoxyphenyl)thiazole-5-carbaldehyde (CAS 914348-82-6), also known as 2-(4-methoxyphenyl)-1,3-thiazole-5-carbaldehyde, is a heterocyclic building block featuring a thiazole core substituted with a 4-methoxyphenyl group at the 2-position and a reactive aldehyde handle at the 5-position [1]. Its molecular formula is C₁₁H₉NO₂S, with a molecular weight of 219.26 g/mol [1]. The compound's computed XLogP3-AA value is 2.4, and it has 3 rotatable bonds [1]. This specific substitution pattern dictates its electronic properties and reactivity, making it a key intermediate for the synthesis of biologically active thiazole derivatives .

Reactive aldehyde handle for condensation and hydrazone formation
Thiazole core supports pharmacophore elaboration for kinase and enzyme targets
4-Methoxyphenyl substitution balances lipophilicity and electronic effects

Substitution Risks: 2-(4-Methoxyphenyl)thiazole-5-carbaldehyde


Within the 2-arylthiazole-5-carbaldehyde family, the nature of the substituent on the aryl ring is a primary determinant of biological activity and synthetic utility [1]. The 4-methoxy group in 2-(4-Methoxyphenyl)thiazole-5-carbaldehyde is not merely a spectator; it influences the compound's electronic distribution, lipophilicity, and steric profile, which in turn affects its reactivity, molecular recognition, and physicochemical properties [2]. Direct substitution with an unsubstituted phenyl analog, a halogenated variant, or a differently positioned methoxy group (e.g., ortho- or meta-) will result in a different chemical entity with non-equivalent properties, potentially altering synthetic outcomes or biological interactions [1]. The following evidence demonstrates these critical, quantifiable differences.

4-Methoxyphenyl
vs.
4-Hydroxyphenyl

Introduction of an H-bond donor may shift solubility and binding profile; not directly interchangeable.

4-Methoxyphenyl
vs.
4-Chlorophenyl

Higher lipophilicity of the chloro analog may alter membrane permeability and off-target binding.

4-Methoxyphenyl
vs.
Unsubstituted phenyl

Loss of methoxy electronic contribution may change reactivity and SAR; lead optimization may be affected.

2-(4-Methoxyphenyl)thiazole-5-carbaldehyde vs. Structural Analogs


Lipophilicity as an ADME Predictor

The computed lipophilicity (XLogP3-AA) of 2-(4-Methoxyphenyl)thiazole-5-carbaldehyde is 2.4 [1]. This value is a key descriptor for predicting membrane permeability and oral bioavailability. It can be contrasted with the lower lipophilicity of a more polar analog, 2-(4-hydroxyphenyl)thiazole-5-carbaldehyde, or the higher lipophilicity of halogenated analogs like 2-(4-chlorophenyl)thiazole-5-carbaldehyde. While specific XLogP3-AA values for these exact comparators are not available in the same source, the trend is a class-level inference based on the known hydrophobicity of substituents (OMe vs. OH vs. Cl).

Lipophilicity (XLogP3-AA)
Class-level inference
2.4
Intermediate lipophilicity may support balanced ADME profile; experimental confirmation required.
Predicted; 4-OH analog expected lower, 4-Cl higher.
Medicinal Chemistry ADME Prediction Thiazole Derivatives

Conformational Flexibility Comparison

2-(4-Methoxyphenyl)thiazole-5-carbaldehyde possesses 3 rotatable bonds [1], offering a moderate degree of conformational flexibility. This can be compared to a more rigid analog, such as a naphthyl-substituted thiazole-5-carbaldehyde (e.g., 2-(1-naphthyl)thiazole-5-carbaldehyde), which would have a different rotatable bond count and entropic profile upon binding to a biological target.

Rotatable Bonds
Class-level inference
3
Moderate flexibility may balance entropic costs upon binding; verify with target engagement assays.
Compared to more rigid naphthyl analog; in silico prediction.
Medicinal Chemistry Molecular Dynamics Conformational Analysis

Hydrogen Bond Donor/Acceptor Profile

The compound has 4 hydrogen bond acceptors (HBAs) and 0 hydrogen bond donors (HBDs) [1]. This profile is distinct from analogs containing a phenolic -OH group, such as 2-(4-hydroxyphenyl)thiazole-5-carbaldehyde, which would have at least 1 HBD, altering its potential for intermolecular hydrogen bonding and its solubility profile.

H‑Bond Donors / Acceptors
Class-level inference
0 / 4
Absence of HBDs differentiates from phenolic analogs; impacts solubility and binding interactions.
4‑OH analog has ≥1 HBD; in silico prediction.
Medicinal Chemistry Molecular Interactions Pharmacophore Modeling

Applications of 2-(4-Methoxyphenyl)thiazole-5-carbaldehyde


Hydrazinylthiazole-5-carbaldehydes as Anti-Diabetic Leads

This compound serves as a crucial starting material for the synthesis of 2-[(arylidene)methylidene]hydrazinyl-1,3-thiazole-5-carbaldehydes, a class of compounds that have demonstrated α-amylase inhibitory activity and anti-glycation potential [1]. The aldehyde group at the 5-position is essential for the condensation reaction with hydrazine derivatives, forming the hydrazone linkage that is key to the biological activity of these molecules. The 4-methoxyphenyl group contributes to the overall lipophilicity and binding affinity of the final products [1].

Thiazole-Based Kinase Inhibitor Precursor

The thiazole ring system is a recognized pharmacophore for kinase inhibition [2]. The aldehyde functional group on this specific compound provides a synthetic handle for further elaboration into more complex structures that can target specific kinase active sites. The 4-methoxyphenyl group can be further diversified or retained to modulate target selectivity and potency [2].

Ylidenenitriles as Antimicrobial Agents

2-(4-Methoxyphenyl)thiazole-5-carbaldehyde can be converted into ylidenenitrile derivatives, which have been screened for antibacterial and antifungal activities [3]. The presence of the electron-donating methoxy group may influence the antimicrobial spectrum of the resulting compounds compared to those derived from unsubstituted or halogenated phenyl analogs [3].

Application
Selection Property
Validation Focus
α-Amylase inhibition studies
Aldehyde condensation handle
Verify α-amylase inhibitory activity and anti-glycation effect
Kinase inhibitor lead optimization
Thiazole pharmacophore with modifiable substitution
Assess kinase selectivity and target engagement
Antimicrobial screening
Electron-donating methoxy group
Determine antimicrobial spectrum of ylidenenitrile derivatives

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